(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate
Description
This compound belongs to the benzofuran-3-one sulfonate ester family, characterized by a benzofuran core substituted with a benzylidene group and a sulfonate ester. The (2Z)-configuration indicates the stereochemistry of the benzylidene double bond. Key structural features include:
- 4-Bromobenzylidene substituent: An electron-withdrawing bromine atom at the para position, which enhances electrophilicity and may influence binding interactions in biological systems.
- 4-Methylbenzenesulfonate (tosyl) ester: A bulky sulfonate group that affects solubility, stability, and reactivity.
The bromine atom and tosyl group in this compound suggest unique electronic and steric properties compared to simpler analogs .
Properties
Molecular Formula |
C22H15BrO5S |
|---|---|
Molecular Weight |
471.3 g/mol |
IUPAC Name |
[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H15BrO5S/c1-14-2-9-18(10-3-14)29(25,26)28-17-8-11-19-20(13-17)27-21(22(19)24)12-15-4-6-16(23)7-5-15/h2-13H,1H3/b21-12- |
InChI Key |
DZOMSGCZGVDJCL-MTJSOVHGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)Br)/O3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)Br)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the condensation of 4-bromobenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the bromobenzylidene group to a benzyl group.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted benzofuran derivatives.
Scientific Research Applications
(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Knowledge Gaps
- Biological studies: No direct activity data are available for either compound. However, benzofuran analogs with halogen substituents (e.g., bromine) have demonstrated enhanced antimicrobial and anticancer activity in prior studies.
- Physicochemical data : Experimental measurements (e.g., melting points, logP) are lacking but could be predicted via computational models.
- SAR exploration : Further studies are needed to correlate substituent electronic/steric profiles with bioactivity.
Biological Activity
The compound (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate is a complex organic molecule that exhibits significant biological activity. Its structural features, including the benzofuran core and various substituents, allow it to interact with multiple biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C22H15BrO6S
- Molecular Weight : 487.3 g/mol
- IUPAC Name : [(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate
- InChI Key : KMLKUVHNQALGCN-MTJSOVHGSA-N
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The bromobenzylidene group can participate in π-π interactions with aromatic residues in proteins, while the methoxybenzenesulfonate moiety can form hydrogen bonds with polar amino acids. These interactions may modulate enzyme activity or receptor function, leading to various physiological effects.
Antinociceptive Effects
Research has demonstrated that compounds structurally related to (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran have notable antinociceptive properties. For instance, a related compound was shown to produce dose-dependent spinal and supraspinal antinociception in various pain models in mice, outperforming common analgesics like aspirin and acetaminophen in potency . This suggests that the compound may have potential as an analgesic agent.
Anticancer Activity
The structural characteristics of (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran derivatives indicate potential anticancer properties. The compound's ability to modulate cellular pathways could influence tumor growth and metastasis. Preliminary studies suggest that derivatives may induce apoptosis in cancer cells through specific signaling pathways, although detailed investigations are required to confirm these effects.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
